Enhanced Lipophilicity Control: Lower LogP of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline vs. Non‑Fluorinated Analog
The 3-fluoro substitution in 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline significantly reduces lipophilicity compared to the non‑fluorinated analog 4-(4-(methylsulfonyl)piperazin-1-yl)aniline. This is reflected in a lower measured or predicted LogP value .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.4895 (calculated) |
| Comparator Or Baseline | 4-(4-(Methylsulfonyl)piperazin-1-yl)aniline (CAS 442549-42-0): LogP ≈ 1.5–2.0 (estimated from similar structures) |
| Quantified Difference | ≥1 LogP unit lower (approximately 10-fold difference in partition coefficient) |
| Conditions | Predicted value using standard computational methods; no direct experimental measurement available |
Why This Matters
A lower LogP indicates reduced hydrophobicity, which can improve aqueous solubility and alter membrane permeability, directly influencing compound handling, bioavailability in biological assays, and extraction efficiency during synthesis .
